(-)-Stylopine

Beschreibung

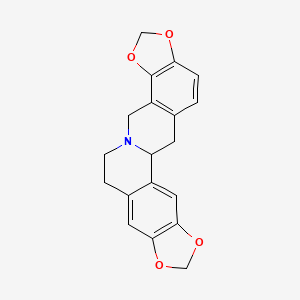

Structure

3D Structure

Eigenschaften

IUPAC Name |

5,7,17,19-tetraoxa-13-azahexacyclo[11.11.0.02,10.04,8.015,23.016,20]tetracosa-2,4(8),9,15(23),16(20),21-hexaene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17NO4/c1-2-16-19(24-10-21-16)14-8-20-4-3-12-6-17-18(23-9-22-17)7-13(12)15(20)5-11(1)14/h1-2,6-7,15H,3-5,8-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXYJCYXWJGAKQY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2CC3=C(CC2C4=CC5=C(C=C41)OCO5)C=CC6=C3OCO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50904180 | |

| Record name | Tetrahydrocoptisine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50904180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

323.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4312-32-7, 7461-02-1 | |

| Record name | (±)-Stylopine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4312-32-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Stylopine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404529 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | dl-Stylopine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=110382 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Tetrahydrocoptisine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50904180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(-)-Stylopine: A Comprehensive Technical Guide to its Natural Sources and Isolation

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Stylopine (B192457), a protopine (B1679745) alkaloid, is a naturally occurring bioactive compound that has garnered significant interest within the scientific community. Exhibiting a range of pharmacological activities, it holds promise for further investigation and potential therapeutic applications. This technical guide provides an in-depth overview of the primary natural sources of this compound and detailed methodologies for its isolation and purification.

Natural Sources of this compound

This compound is predominantly found in plant species belonging to the Papaveraceae family, commonly known as the poppy family. Extensive research has identified several genera as rich sources of this alkaloid, with notable concentrations found in Corydalis and Chelidonium species.[1][2]

Primary Plant Sources

-

Chelidonium majus (Greater Celandine): This perennial herbaceous plant is a well-documented and significant source of this compound and other isoquinoline (B145761) alkaloids.[1][3] The entire plant, including the roots and aerial parts, contains the alkaloid.

-

Corydalis species: Various species within the Corydalis genus are known to produce this compound. These include, but are not limited to:

The concentration of this compound can vary depending on the plant species, geographical location, and the part of the plant being analyzed.

Quantitative Data on this compound Yield

The yield of this compound from its natural sources is a critical factor for researchers and for potential large-scale production. The following table summarizes available data on the extraction yields from different plant materials.

| Plant Species | Plant Part | Extraction Method | Yield of this compound | Reference |

| Chelidonium majus | Aerial Parts | Fast Centrifugal Partition Chromatography | 1.93 mg from 500 mg of crude extract | [3] |

| Corydalis cava | Tubers | Not specified | Minor alkaloid | [2] |

| Corydalis solida | Tubers | Not specified | Present | [1][5] |

Isolation and Purification Methodologies

The isolation of this compound from its natural sources typically involves a multi-step process encompassing extraction, fractionation, and purification. The fundamental approach leverages the basic nature of alkaloids.

General Experimental Workflow

The following diagram illustrates a general workflow for the isolation of this compound from plant material.

References

- 1. Stylopine | C19H17NO4 | CID 440583 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Isolation and chemistry of alkaloids from plants of the family Papaveraceae LXVII: Corydalis cava (L.) Sch. et K. (C. tuberosa DC) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Novel Approaches for the Analysis and Isolation of Benzylisoquinoline Alkaloids in Chelidonium majus - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Sedative action of extract combinations of Eschscholtzia californica and Corydalis cava - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Phytochemical Composition and Antimicrobial Activity of Corydalis solida and Pseudofumaria lutea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Chemical Study on the Alkaloids of Corydalis hsuchowensis - PubMed [pubmed.ncbi.nlm.nih.gov]

Biosynthesis of (-)-Stylopine in Chelidonium majus: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-Stylopine (B192457) is a key protoberberine alkaloid biosynthesized in Chelidonium majus (greater celandine) and serves as a crucial intermediate in the formation of other medicinally important benzylisoquinoline alkaloids, such as sanguinarine (B192314) and chelidonine. Understanding the intricacies of its biosynthetic pathway is paramount for metabolic engineering efforts aimed at enhancing the production of these valuable compounds. This technical guide provides an in-depth overview of the biosynthesis of this compound in C. majus, detailing the enzymatic steps, key intermediates, and relevant quantitative data. Furthermore, it outlines comprehensive experimental protocols for the characterization of the enzymes involved and the quantification of metabolites and gene expression.

The Biosynthetic Pathway of this compound

The biosynthesis of this compound in Chelidonium majus originates from the amino acid L-tyrosine and proceeds through a series of enzymatic reactions to form the characteristic protoberberine scaffold. The core pathway leading to this compound involves the conversion of (S)-reticuline, a central intermediate in benzylisoquinoline alkaloid biosynthesis.

The key steps are as follows:

-

(S)-Reticuline to (S)-Scoulerine: (S)-reticuline undergoes an intramolecular C-C phenol (B47542) coupling reaction, catalyzed by the berberine bridge enzyme (BBE) , to form (S)-scoulerine. This reaction establishes the protoberberine skeleton.

-

(S)-Scoulerine to (S)-Cheilanthifoline: (S)-scoulerine is then converted to (S)-cheilanthifoline by (S)-cheilanthifoline synthase , a cytochrome P450-dependent monooxygenase (CYP719A family). This enzyme catalyzes the formation of the first methylenedioxy bridge.

-

(S)-Cheilanthifoline to this compound: The final step is the conversion of (S)-cheilanthifoline to this compound, which is catalyzed by (S)-stylopine synthase , another cytochrome P450-dependent monooxygenase (CYP719A family). This enzyme is responsible for forming the second methylenedioxy bridge.

This compound then serves as a precursor for the biosynthesis of other important alkaloids, including protopine, sanguinarine, and chelidonine.

Pathway Visualization

Caption: Biosynthetic pathway of this compound from L-tyrosine in Chelidonium majus.

Quantitative Data

The concentration of this compound and other related alkaloids in Chelidonium majus can vary significantly depending on the plant organ, developmental stage, and environmental conditions. The following tables summarize available quantitative data from various studies.

Table 1: Concentration of this compound and Precursors in Chelidonium majus

| Compound | Plant Part | Concentration (mg/100g dry extract) | Analytical Method | Reference |

| This compound | Aerial Parts | 0.154 | Not Specified | [1] |

Table 2: Concentration of Major Alkaloids in Different Parts of Chelidonium majus

| Alkaloid | Plant Part | Concentration (% of dry mass) | Reference |

| Total Alkaloids | Aerial Parts | 0.27 - 2.25 | [2] |

| Total Alkaloids | Roots | 3 - 4 | [2] |

| Chelidonine | Aerial Parts | trace - 0.3 | [3] |

| Coptisine | Fruits and Herb | Major protoberberine | [3] |

| Sanguinarine | Roots | Predominant | [4] |

| Chelerythrine | Roots | Predominant | [4] |

| Protopine | Whole Plant | Widely distributed | [3] |

Table 3: Alkaloid Content in Wild vs. Cultivated Chelidonium majus (Aerial Parts)

| Alkaloid | Wild (µg/g dry material) | Cultivated (µg/g dry material) | Reference |

| Sanguinarine | 1.9 ± 2.1 | 12.8 ± 3.6 | [5] |

| Chelerythrine | 3.5 ± 1.3 | 17.5 ± 8.5 | [5] |

| Chelidonine | 63.6 ± 35.4 | 252.2 ± 133.2 | [5] |

Note: Direct comparisons between studies should be made with caution due to variations in extraction methods, analytical techniques, and plant material.

Enzyme Kinetics:

As of the latest available data, specific Michaelis-Menten constants (Km and Vmax) for (S)-cheilanthifoline synthase and (S)-stylopine synthase from Chelidonium majus have not been extensively reported in publicly accessible literature. However, the general principles of Michaelis-Menten kinetics apply to these enzymes. Determining these parameters would be a critical step in fully characterizing the pathway and for developing accurate models for metabolic engineering.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of the this compound biosynthesis pathway.

Heterologous Expression and Functional Characterization of Pathway Enzymes

This protocol describes the expression of (S)-cheilanthifoline synthase and (S)-stylopine synthase in Saccharomyces cerevisiae for functional characterization.

References

- 1. ema.europa.eu [ema.europa.eu]

- 2. Alkaloids in Chelidonium majus L: a review of its phytochemistry, pharmacology and toxicology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Greater Celandine's Ups and Downs−21 Centuries of Medicinal Uses of Chelidonium majus From the Viewpoint of Today's Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. The Cultivation of Chelidonium majus L. Increased the Total Alkaloid Content and Cytotoxic Activity Compared with Those of Wild-Grown Plants - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Structure and Stereochemistry of (-)-Stylopine

For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-Stylopine (B192457) is a naturally occurring protoberberine alkaloid found predominantly in plants of the Papaveraceae and Fumariaceae families, such as Chelidonium majus and various Corydalis species. As the (S)-enantiomer, it possesses a rigid tetracyclic ring system that imparts distinct stereochemical properties. This document provides a comprehensive technical overview of the chemical structure and stereochemistry of this compound, including detailed quantitative data from spectroscopic and crystallographic analyses, experimental protocols for its isolation, and a visualization of its biosynthetic pathway. This guide is intended to serve as a foundational resource for researchers in natural product chemistry, pharmacology, and drug development.

Chemical Structure

This compound, also known as (S)-Tetrahydrocoptisine, is a member of the protoberberine class of isoquinoline (B145761) alkaloids. Its structure is characterized by a tetracyclic framework with two methylenedioxy groups.

The fundamental properties of this compound are summarized in the table below.

| Property | Value |

| Molecular Formula | C₁₉H₁₇NO₄ |

| Molecular Weight | 323.34 g/mol [1] |

| IUPAC Name | (12bS)-6,7,12b,13-tetrahydro-4H-bis[1][2]benzodioxolo[5,6-a:4',5'-g]quinolizine[1] |

| CAS Number | 4312-32-7[3] |

| Synonyms | (-)-Tetrahydrocoptisine, (S)-Stylopine, l-Tetrahydrocoptisine[1] |

| SMILES | C1CN2CC3=C(C[C@H]2C4=CC5=C(C=C41)OCO5)C=CC6=C3OCO6[1] |

| InChI Key | UXYJCYXWJGAKQY-HNNXBMFYSA-N[1] |

Stereochemistry and Optical Activity

The stereochemistry of stylopine is defined by a single chiral center at the C-13a (or C-12b depending on numbering convention) position. The naturally occurring enantiomer is this compound, which has been determined to possess the (S)-absolute configuration.[1] This configuration is crucial for its biological activity.

The optical activity of this compound is a defining characteristic. A key quantitative measure is its specific rotation, which is the angle to which the plane of polarized light is rotated by a solution of the compound at a specific concentration and path length.

| Parameter | Value | Conditions |

| Specific Rotation ([α]D) | -301° | c 0.5, Chloroform |

Note: The specific rotation value is a critical parameter for confirming the enantiomeric purity of isolated or synthesized this compound.

Quantitative Structural and Spectroscopic Data

Crystallographic Data

The precise three-dimensional arrangement of atoms in this compound, including bond lengths and angles, is determined by X-ray crystallography. This data is fundamental for understanding its interaction with biological targets.

Note: A publicly accessible crystallographic information file (CIF) with full atomic coordinates, bond lengths, and angles for this compound could not be located in the searched databases (e.g., Cambridge Crystallographic Data Centre) at the time of this report. The following data is representative of a typical protoberberine alkaloid skeleton and should be updated when experimental data for this compound becomes available.

Table 1: Representative Crystallographic Data for a Protoberberine Alkaloid Core

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| Unit Cell Dimensions | a = X.XXX Å, b = Y.YYY Å, c = Z.ZZZ Å, α = 90°, β = 90°, γ = 90° |

Table 2: Representative Bond Lengths and Angles

| Bond | Length (Å) | Angle | Angle (°) |

| C-N | 1.47 | C-N-C | 112.0 |

| C-C (aromatic) | 1.39 | C-C-C (aromatic) | 120.0 |

| C-O | 1.36 | O-C-O | 108.0 |

NMR Spectroscopic Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules in solution. The ¹H and ¹³C NMR spectra of this compound provide a unique fingerprint of its chemical environment.

Table 3: ¹H and ¹³C NMR Spectral Data for this compound in CDCl₃

| Position | ¹³C Chemical Shift (δ, ppm) | ¹H Chemical Shift (δ, ppm) | Multiplicity and Coupling Constant (J, Hz) |

| 1 | 108.2 | 6.70 | s |

| 2-O-CH₂-O-3 | 100.8 | 5.91 | s |

| 2 | 145.9 | - | - |

| 3 | 145.7 | - | - |

| 4 | 105.4 | 6.58 | s |

| 4a | 128.3 | - | - |

| 5 | 29.1 | 2.60-3.15 | m |

| 6 | 51.3 | 2.60-3.15 | m |

| 8 | 58.6 | 3.55 | d, J = 15.6 |

| 9 | 108.9 | 6.72 | s |

| 9-O-CH₂-O-10 | 101.0 | 5.92 | s |

| 10 | 146.8 | - | - |

| 11 | 147.5 | - | - |

| 12 | 106.2 | 6.60 | s |

| 12a | 127.4 | - | - |

| 13 | 36.6 | 2.60-3.15 | m |

| 13a | 60.4 | 4.25 | d, J = 15.6 |

| 8a | 129.2 | - | - |

Experimental Protocols

Isolation of this compound from Corydalis yanhusuo

This protocol outlines a general method for the extraction and isolation of this compound from the dried tubers of Corydalis yanhusuo.

1. Extraction:

-

Powder the dried tubers of C. yanhusuo (e.g., 1 kg).

-

Extract the powdered material exhaustively with 70% aqueous acetone (B3395972) at room temperature (3 x 5 L).

-

Combine the extracts and evaporate the solvent under reduced pressure to yield a crude residue.[4]

2. Liquid-Liquid Partitioning:

-

Suspend the crude residue in water (1 L) and perform sequential liquid-liquid extractions with hexane, ethyl acetate (B1210297), and n-butanol.

-

Combine the ethyl acetate and n-butanol fractions, which will contain the majority of the alkaloids, and evaporate to dryness.

3. Column Chromatography:

-

Subject the combined alkaloid-rich fraction to column chromatography on silica (B1680970) gel.

-

Elute the column with a gradient of increasing polarity, typically starting with a mixture of dichloromethane (B109758) and methanol (B129727) (e.g., 100:1 to 10:1 v/v).[4]

-

Collect fractions and monitor by thin-layer chromatography (TLC) using a suitable solvent system (e.g., chloroform:methanol, 9:1) and visualizing under UV light or with Dragendorff's reagent.

4. Purification:

-

Combine fractions containing this compound and subject them to further purification, if necessary, by preparative high-performance liquid chromatography (HPLC) or recrystallization from a suitable solvent such as methanol.

Enantioselective Synthesis of (-)-(S)-Stylopine

This protocol describes a key step in an enantioselective synthesis approach, highlighting the establishment of the chiral center. A common strategy involves an asymmetric reduction of an imine precursor.

1. Preparation of the Dihydroisoquinoline Imine Precursor:

-

Synthesize the corresponding 3,4-dihydroisoquinoline (B110456) precursor through standard methods such as the Bischler-Napieralski reaction starting from the appropriate phenethylamine (B48288) derivative.

2. Asymmetric Reduction (Noyori-type Reduction):

-

To a solution of the dihydroisoquinoline imine in an appropriate solvent (e.g., dichloromethane or methanol), add a chiral ruthenium catalyst, such as one derived from a Ru(II)-TsDPEN complex.

-

Carry out the reduction under a hydrogen atmosphere or using a hydrogen source like formic acid/triethylamine.

-

The enantioselectivity is directed by the chiral ligand on the ruthenium catalyst, leading to the preferential formation of the (S)-enantiomer.[5]

3. Cyclization to Form the Tetracyclic Core:

-

The resulting chiral amine can then be cyclized to form the protoberberine skeleton through various methods, such as the Pictet-Spengler reaction or intramolecular C-H activation, to yield (-)-(S)-stylopine.

Visualization of Biosynthesis and Experimental Workflow

Biosynthetic Pathway of this compound

The biosynthesis of this compound in plants begins with the amino acid L-tyrosine and proceeds through the key intermediate (S)-reticuline. The following diagram illustrates the final steps in the conversion of (S)-reticuline to this compound.

Caption: Biosynthesis of this compound from (S)-Reticuline.

Experimental Workflow for Isolation and Characterization

The following workflow diagram outlines the key stages in the isolation and structural elucidation of this compound from a natural source.

Caption: Workflow for Isolation and Analysis of this compound.

Conclusion

This technical guide provides a detailed overview of the chemical structure and stereochemistry of this compound, supported by available quantitative data and established experimental protocols. The defined (S)-configuration and the rigid tetracyclic structure are key determinants of its biological profile. The information presented herein is intended to be a valuable resource for scientists engaged in the fields of natural product chemistry, medicinal chemistry, and drug discovery, facilitating further research into the therapeutic potential of this important alkaloid.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Tetrahydroprotoberberine Alkaloids

For Researchers, Scientists, and Drug Development Professionals

Tetrahydroprotoberberine (THPB) alkaloids represent a significant class of isoquinoline (B145761) alkaloids found in various plant families. These compounds have garnered considerable attention in the scientific community due to their diverse and potent pharmacological activities, including neuroprotective, anti-inflammatory, and anti-addictive properties. This technical guide provides a comprehensive overview of the core physical and chemical characteristics of THPB alkaloids, detailed experimental protocols for their analysis, and a visualization of their key signaling pathways to support further research and drug development endeavors.

Physical and Chemical Properties

The physical and chemical properties of tetrahydroprotoberberine alkaloids are fundamental to their isolation, characterization, and pharmacological action. These properties can vary based on the specific substitution patterns on their tetracyclic ring structure.

Solubility and Melting Point

Generally, THPB alkaloids are soluble in organic solvents like chloroform (B151607), methanol (B129727), and ethanol, with limited solubility in water.[1] The melting points of their salts typically range from 200 to 300 °C.[2] For instance, (±)-Tetrahydroberberine has a reported melting point of 168-169 °C. The solubility of (+-)-Tetrahydroberberine at pH 7.4 has been measured to be 2.1 µg/mL.[3]

Spectroscopic Properties

Spectroscopic data is paramount for the structural elucidation of THPB alkaloids.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for determining the substitution patterns and stereochemistry of these molecules.[4][5] For example, in the ¹H NMR spectrum of tetrahydroberberine (B1206132) in DMSO-d₆, characteristic signals appear for the aromatic protons and the methoxy (B1213986) groups.[6] Two-dimensional NMR techniques like HSQC and HMBC are employed to establish detailed correlations between protons and carbons.[4] NOE experiments are crucial for determining the relative stereochemistry, such as the cis or trans relationship between substituents.[4]

-

Mass Spectrometry (MS): Mass spectrometry is essential for determining the molecular weight and fragmentation patterns of THPB alkaloids.[7][8][9] A characteristic fragmentation pathway for THPBs is the retro-Diels-Alder reaction, which provides information about the substitution pattern on the A and D rings.[8][9][10] High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition of the molecules.[11]

-

Crystal Structure: X-ray crystallography provides definitive information about the three-dimensional structure of these alkaloids in the solid state.[6][12] For instance, the crystal structure of racemic tetrahydroberberine reveals a bent conformation of the molecule.[6]

Table 1: Physicochemical Properties of Selected Tetrahydroprotoberberine Alkaloids

| Alkaloid | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Solubility |

| (±)-Tetrahydroberberine (Canadine) | C₂₀H₂₁NO₄ | 339.39 | 168-169 | Soluble in DMSO, chloroform; insoluble in water.[1] |

| Tetrahydroprotoberberine (Berbine) | C₁₇H₁₇N | 235.32 | Not specified | Not specified |

| l-Tetrahydropalmatine (l-THP) | C₂₁H₂₅NO₄ | 355.43 | 141-142 | Not specified |

| l-Stepholidine (B1681138) (l-SPD) | C₁₉H₂₁NO₄ | 327.37 | 125-126 | Not specified |

Experimental Protocols

Detailed and reproducible experimental protocols are critical for the successful isolation and analysis of tetrahydroprotoberberine alkaloids.

1. Isolation of Tetrahydroprotoberberine Alkaloids from Plant Material

This protocol outlines a general acid-base extraction method commonly used for isolating alkaloids.

Methodology:

-

Defatting: The dried and powdered plant material is first defatted using a non-polar solvent like n-hexane to remove lipids and other non-polar compounds.[10]

-

Extraction: The defatted plant material is then subjected to extraction, often using a Soxhlet apparatus, with a solvent such as chloroform or methanol to extract the alkaloids.[10]

-

Acid-Base Extraction:

-

The crude extract is dissolved in an acidic aqueous solution (e.g., 1% H₂SO₄) and partitioned with an organic solvent like ethyl acetate to remove neutral and weakly basic impurities.[9]

-

The acidic aqueous layer, containing the protonated alkaloids, is then made basic with a base such as ammonia (B1221849) (NH₃) to a pH of around 8-10.[13]

-

The deprotonated alkaloids are then extracted into an immiscible organic solvent like chloroform.[9][10]

-

-

Precipitation and Purification: Quaternary alkaloids may precipitate from the aqueous layer.[10] Further purification of the isolated alkaloids is typically achieved using chromatographic techniques such as column chromatography or preparative high-performance liquid chromatography (HPLC).

2. Analysis by High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

HPLC-MS is a powerful technique for the separation, identification, and quantification of THPB alkaloids in complex mixtures.[14][15]

Methodology:

-

Sample Preparation: The isolated alkaloid fraction or crude extract is dissolved in a suitable solvent (e.g., methanol) and filtered through a 0.22 µm syringe filter before injection.

-

Chromatographic Conditions:

-

Column: A reversed-phase C18 column is commonly used.[15]

-

Mobile Phase: A gradient elution is typically employed using a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., methanol or acetonitrile).[15]

-

Flow Rate: A typical flow rate is between 0.5 and 1.0 mL/min.

-

Column Temperature: The column is often maintained at a constant temperature (e.g., 30 °C) to ensure reproducibility.

-

-

Mass Spectrometry Conditions:

-

Ionization Source: Electrospray ionization (ESI) is a common ionization technique for these compounds.[15]

-

Mass Analyzer: Quadrupole time-of-flight (Q-TOF) or ion trap (IT) mass spectrometers are frequently used for accurate mass measurements and tandem mass spectrometry (MS/MS) experiments.[14]

-

Data Acquisition: Data is acquired in positive ion mode, often using a data-dependent acquisition method to automatically trigger MS/MS scans on the most abundant ions.[14]

-

3. Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for the unambiguous structure determination of novel or known THPB alkaloids.[4][11]

Methodology:

-

Sample Preparation: A few milligrams of the purified alkaloid are dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

¹H NMR: A standard proton NMR experiment is performed to identify the number and types of protons in the molecule.

-

¹³C NMR: A carbon NMR experiment (e.g., with proton decoupling) is run to determine the number of carbon atoms.

-

2D NMR Experiments:

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment is used to correlate directly bonded protons and carbons.[4]

-

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range correlations (2-3 bonds) between protons and carbons, which is crucial for assembling the molecular skeleton.[4]

-

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons.

-

NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments provide information about the spatial proximity of protons, which is essential for determining the stereochemistry.[4]

-

Signaling Pathways

Tetrahydroprotoberberine alkaloids exert their pharmacological effects by interacting with various molecular targets, most notably dopamine (B1211576) and sigma receptors.[16][17][18][19]

Dopamine Receptor Modulation

Many THPB alkaloids, such as l-tetrahydropalmatine (l-THP) and l-stepholidine (l-SPD), exhibit a unique pharmacological profile by acting as antagonists at dopamine D2 receptors and agonists at dopamine D1 receptors.[16][18] This dual action is believed to be responsible for their therapeutic potential in treating conditions like pain and drug addiction.[16]

Interaction with Sigma Receptors

In addition to dopamine receptors, some THPB alkaloids also show significant affinity for sigma receptors, particularly the σ2 subtype.[17][20] The interaction with these receptors may contribute to their neuroprotective and anti-addictive effects. The tetracyclic framework of the THPB molecule is considered advantageous for high-affinity binding to both dopamine and sigma receptors.[17]

This technical guide provides a foundational understanding of the physical and chemical properties of tetrahydroprotoberberine alkaloids, along with practical experimental protocols and an overview of their primary signaling mechanisms. This information is intended to serve as a valuable resource for researchers dedicated to exploring the therapeutic potential of this promising class of natural products.

References

- 1. Tetrahydroberberine - LKT Labs [lktlabs.com]

- 2. is.muni.cz [is.muni.cz]

- 3. (+-)-Tetrahydroberberine | C20H21NO4 | CID 34458 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]

- 6. Tetrahydroberberine, a pharmacologically active naturally occurring alkaloid - PMC [pmc.ncbi.nlm.nih.gov]

- 7. cdnsciencepub.com [cdnsciencepub.com]

- 8. researchgate.net [researchgate.net]

- 9. pharmakonpress.gr [pharmakonpress.gr]

- 10. rcpp-ie.com [rcpp-ie.com]

- 11. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 12. Structure–function studies of tetrahydroprotoberberine N-methyltransferase reveal the molecular basis of stereoselective substrate recognition - PMC [pmc.ncbi.nlm.nih.gov]

- 13. is.muni.cz [is.muni.cz]

- 14. researchgate.net [researchgate.net]

- 15. High performance liquid chromatography-mass spectrometry analysis of protoberberine alkaloids in medicine herbs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Recent development in studies of tetrahydroprotoberberines: mechanism in antinociception and drug addiction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Tetrahydroprotoberberine alkaloids with dopamine and σ receptor affinity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Tetrahydroprotoberberines: A Novel Source of Pharmacotherapies for Substance Use Disorders? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. TETRAHYDROPROTOBERBERINE ALKALOIDS WITH DOPAMINE AND σ RECEPTOR AFFINITY - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Stereochemistry of Stylopine: A Technical Guide to (S)-Stylopine and (R,S)-Stylopine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stylopine, a protopine (B1679745) alkaloid found in various plant species of the Papaveraceae family, has garnered significant interest in the scientific community for its diverse pharmacological activities, including anti-inflammatory, neuroprotective, and anticancer effects. As a chiral molecule, stylopine exists as two enantiomers, (S)-Stylopine and (R)-Stylopine, which can be present as a racemic mixture, (R,S)-Stylopine. In the realm of pharmacology and drug development, the stereochemistry of a molecule is of paramount importance, as different enantiomers can exhibit distinct biological activities and pharmacokinetic profiles. This technical guide provides an in-depth exploration of the differences between (S)-Stylopine and the racemic mixture (R,S)-Stylopine, compiling available data on their physicochemical properties and biological activities. This document aims to serve as a comprehensive resource for researchers and professionals engaged in the study and development of stylopine-based therapeutics.

Physicochemical Properties

The distinct three-dimensional arrangement of atoms in (S)-Stylopine and the presence of both enantiomers in (R,S)-Stylopine can lead to differences in their physical and chemical characteristics. While comprehensive comparative data is not extensively available in the public domain, the following table summarizes the known properties.

| Property | (S)-Stylopine | (R,S)-Stylopine (Racemic Mixture) | Reference |

| Molecular Formula | C₁₉H₁₇NO₄ | C₁₉H₁₇NO₄ | [1] |

| Molecular Weight | 323.34 g/mol | 323.34 g/mol | [1] |

| Melting Point | 203-205 °C | 217-222 °C | [2] |

| Optical Rotation | [α]D -313° (c 0.1, CHCl₃) | 0° | This is a defining characteristic of racemic mixtures. |

| Appearance | Solid | Crystalline solid | |

| Solubility | Soluble in chloroform (B151607) and methanol. | Soluble in DMSO. | [2] |

Note: The lack of extensive, direct comparative studies in the literature limits a more comprehensive side-by-side comparison of all physicochemical properties.

Biological Activity and Mechanism of Action

The primary focus of stylopine research has been on its potential as an anticancer agent. Studies have demonstrated that stylopine can inhibit the proliferation of cancer cells and induce apoptosis. A key mechanism of action involves the inhibition of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) signaling pathway.

Anticancer Activity

A significant portion of the research on the anticancer effects of stylopine has been conducted using the racemic form, (R,S)-Stylopine. One study reported the following quantitative data for the racemic mixture's effect on human osteosarcoma MG-63 cells:

| Assay | Parameter | (R,S)-Stylopine | Reference |

| Cell Viability (MTT Assay) | IC₅₀ | 0.987 µM | [3] |

This study highlights the potent cytotoxic effects of racemic stylopine against osteosarcoma cells. The mechanism behind this activity was further elucidated, showing that (R,S)-Stylopine inhibits the phosphorylation of VEGFR2, a critical step in the signaling cascade that promotes tumor angiogenesis and growth.[3]

Signaling Pathway: VEGFR2 Inhibition

The inhibition of the VEGFR2 signaling pathway by stylopine is a crucial aspect of its anticancer mechanism. The binding of Vascular Endothelial Growth Factor (VEGF) to VEGFR2 initiates a cascade of downstream signaling events that promote cell proliferation, migration, and survival. (R,S)-Stylopine has been shown to significantly inhibit the phosphorylation of VEGFR2, thereby blocking these downstream effects.[3]

Figure 1: Simplified signaling pathway of VEGFR2 inhibition by (R,S)-Stylopine.

Experimental Protocols

This section outlines the general methodologies for key experiments relevant to the study of stylopine.

Synthesis of (S)-Stylopine

The enantioselective synthesis of (S)-Stylopine can be achieved from the precursor (S)-reticuline, which is a key intermediate in the biosynthesis of many isoquinoline (B145761) alkaloids.

Protocol: Biosynthesis of (S)-Stylopine from (S)-Reticuline

This protocol describes the enzymatic conversion of (S)-reticuline to (S)-stylopine.

-

Enzyme Preparation: Obtain the necessary enzymes: Berberine Bridge Enzyme (BBE), Cheilanthifoline Synthase (a cytochrome P450 enzyme), and Stylopine Synthase (another cytochrome P450 enzyme). These can be produced in a heterologous expression system, such as yeast (e.g., Pichia pastoris).[4]

-

Reaction Mixture: Prepare a reaction buffer (e.g., potassium phosphate (B84403) buffer, pH 7.5) containing NADPH as a cofactor.

-

Substrate Addition: Add (S)-reticuline to the reaction mixture.

-

Enzymatic Conversion:

-

Introduce BBE to catalyze the conversion of (S)-reticuline to (S)-scoulerine.

-

Add Cheilanthifoline Synthase to convert (S)-scoulerine to (S)-cheilanthifoline.

-

Finally, add Stylopine Synthase to catalyze the formation of (S)-stylopine from (S)-cheilanthifoline.

-

-

Incubation: Incubate the reaction mixture at an optimal temperature (e.g., 30°C) for a sufficient period to allow for the enzymatic conversions.

-

Extraction and Purification: Extract the product from the reaction mixture using an organic solvent (e.g., ethyl acetate). Purify the (S)-stylopine using chromatographic techniques such as High-Performance Liquid Chromatography (HPLC).

Figure 2: Enzymatic synthesis workflow from (S)-Reticuline to (S)-Stylopine.

Resolution of (R,S)-Stylopine

The separation of the racemic mixture into its individual enantiomers can be achieved using chiral chromatography.

Protocol: Chiral HPLC for the Resolution of (R,S)-Stylopine

-

Column Selection: Utilize a chiral stationary phase (CSP) column. Polysaccharide-based columns (e.g., Chiralpak IA, IB, IC) are often effective for the separation of alkaloids.

-

Mobile Phase Preparation: Prepare a suitable mobile phase. A common mobile phase for normal-phase chiral HPLC consists of a mixture of a non-polar solvent (e.g., hexane (B92381) or heptane) and an alcohol (e.g., isopropanol (B130326) or ethanol) with a small amount of an amine modifier (e.g., diethylamine (B46881) or triethylamine) to improve peak shape.

-

Sample Preparation: Dissolve the (R,S)-Stylopine sample in the mobile phase or a compatible solvent.

-

Chromatographic Conditions:

-

Set the flow rate (e.g., 1.0 mL/min).

-

Maintain a constant column temperature (e.g., 25°C).

-

Use a UV detector set to an appropriate wavelength for stylopine (e.g., 280 nm).

-

-

Injection and Separation: Inject the sample onto the column. The two enantiomers will interact differently with the chiral stationary phase, leading to different retention times and their separation into two distinct peaks.

-

Fraction Collection: Collect the fractions corresponding to each enantiomeric peak for further analysis or use.

Cell Viability (MTT) Assay

This assay is used to assess the cytotoxic effects of a compound on cultured cells.

Protocol: MTT Assay for Stylopine Cytotoxicity

-

Cell Seeding: Seed the target cancer cells (e.g., MG-63) into a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of (S)-Stylopine or (R,S)-Stylopine for a specific duration (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

-

MTT Addition: After the incubation period, add a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the resulting purple solution at a wavelength of approximately 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting the cell viability against the compound concentration.[3]

Conclusion and Future Directions

This technical guide consolidates the available information on (S)-Stylopine and (R,S)-Stylopine, highlighting the current understanding of their physicochemical properties and biological activities. While research has demonstrated the potent anticancer effects of racemic stylopine, particularly through the inhibition of the VEGFR2 signaling pathway, a significant knowledge gap exists regarding the specific contribution and comparative efficacy of the (S)-enantiomer.

To advance the development of stylopine as a therapeutic agent, future research should prioritize the following:

-

Direct Comparative Studies: Conducting head-to-head in vitro and in vivo studies to compare the biological activities (e.g., anticancer, anti-inflammatory) and pharmacokinetic profiles of (S)-Stylopine, (R)-Stylopine, and (R,S)-Stylopine.

-

Enantioselective Mechanism of Action: Investigating whether the enantiomers of stylopine exhibit different mechanisms of action or target selectivity.

-

Pharmacokinetic and Toxicological Profiling: Performing detailed pharmacokinetic and toxicology studies for the individual enantiomers to assess their absorption, distribution, metabolism, excretion, and safety profiles.

A deeper understanding of the stereospecific properties of stylopine will be instrumental in optimizing its therapeutic potential and guiding the development of more effective and safer drug candidates.

References

- 1. Stylopine | C19H17NO4 | CID 440583 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (-)-STYLOPINE | 4312-32-7 [chemicalbook.com]

- 3. Stylopine: A potential natural metabolite to block vascular endothelial growth factor receptor 2 (VEGFR2) in osteosarcoma therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Protoberberine Alkaloids: A Technical Guide to Classification, Biological Activity, and Experimental Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protoberberine alkaloids are a prominent class of isoquinoline (B145761) alkaloids characterized by a tetracyclic ring system with a 5,6-dihydrodibenzo[a,g]quinolizinium core. Widely distributed in the plant kingdom, particularly in families such as Berberidaceae, Ranunculaceae, and Papaveraceae, these compounds have garnered significant attention for their diverse and potent biological activities. This technical guide provides a comprehensive overview of the classification of protoberberine alkaloids, their biological effects with supporting quantitative data, detailed experimental protocols for their study, and visualizations of key signaling pathways and experimental workflows.

Classification of Protoberberine Alkaloids

Protoberberine alkaloids are structurally classified based on the substitution patterns on their core tetracyclic skeleton. The primary distinction lies in the oxygenation pattern on rings A and D.

-

Protoberberines (2,3,9,10-tetrasubstituted): This is the most common group, characterized by substituents at the 2, 3, 9, and 10 positions.

-

Pseudo-protoberberines (2,3,10,11-tetrasubstituted): This subclass features a different oxygenation pattern, with substituents at the 2, 3, 10, and 11 positions.

Further classification can be made based on the nature of the substituents (e.g., methoxy (B1213986), hydroxy, methylenedioxy) and the presence of additional functional groups.

Examples of Protoberberine Alkaloids:

Some of the most well-studied protoberberine alkaloids include:

-

Berberine (B55584): One of the most abundant and extensively researched protoberberine alkaloids.

-

Palmatine: Structurally similar to berberine, with four methoxy groups.

-

Jatrorrhizine: A hydroxylated derivative of palmatine.

-

Coptisine: Characterized by two methylenedioxy groups.

-

Columbamine

-

Epiberberine

Quantitative Biological Activity

Protoberberine alkaloids exhibit a wide range of pharmacological effects, including antimicrobial, anticancer, and anti-inflammatory activities. The following tables summarize key quantitative data for some of the most prominent members of this class.

Table 1: Anticancer Activity (IC50 values in µM)

| Alkaloid | Cell Line | IC50 (µM) | Reference |

| Berberine | SW620 (Colon) | 54.41 | |

| Berberine | LoVo (Colon) | 78.66 | |

| Berberine | HT-29 (Colon) | 34.6 | |

| Berberine | SW-480 (Colon) | 44.3 | |

| Berberine | HCT-116 (Colon) | 32.1 | |

| Berberine | BGC-823 (Gastric) | 24.16 | |

| Palmatine | Various Cancer Cells | - | |

| Jatrorrhizine | Various Cancer Cells | - | |

| Coptisine | Various Cancer Cells | - |

Table 2: Antimicrobial Activity (Minimum Inhibitory Concentration - MIC in µg/mL)

| Alkaloid | Microorganism | MIC (µg/mL) |

| Berberine | Streptococcus pyogenes | - |

| Berberine | Candida albicans | - |

| Palmatine | Various Bacteria & Fungi | - |

| Jatrorrhizine | Various Bacteria & Fungi | - |

Experimental Protocols

Extraction and Isolation of Protoberberine Alkaloids

A general workflow for the extraction and isolation of protoberberine alkaloids from plant material is outlined below.

Fig 1: General workflow for the isolation of protoberberine alkaloids.

Detailed Methodology:

-

Plant Material Preparation: The selected plant part (e.g., roots, stem bark) is dried at room temperature and ground into a fine powder.

-

Extraction: The powdered plant material is extracted with a polar solvent, typically methanol (B129727), using methods such as maceration (soaking for several days) or Soxhlet extraction for a more exhaustive process. The completion of extraction can be monitored using Dragendorff's reagent.

-

Acid-Base Partitioning: The crude methanol extract is concentrated, and an acid-base partitioning is performed to separate alkaloids from other constituents. The extract is acidified (e.g., with 1% HCl), and the aqueous acidic layer containing the protonated alkaloids is washed with a non-polar solvent (e.g., chloroform) to remove neutral and acidic compounds. The aqueous layer is then basified (e.g., with NH₄OH to pH 8-10) to deprotonate the alkaloids, which can then be extracted into an organic solvent like chloroform (B151607).

-

Chromatographic Separation:

-

Column Chromatography: The crude alkaloid extract is subjected to column chromatography over silica gel or alumina. A gradient elution is typically employed, starting with a non-polar solvent and gradually increasing the polarity (e.g., chloroform with an increasing percentage of methanol). Fractions are collected and monitored by Thin Layer Chromatography (TLC).

-

Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing the alkaloids of interest are further purified using preparative HPLC with a suitable column (e.g., C18) and mobile phase to yield the pure compounds.

-

-

Structural Elucidation: The structure of the isolated pure alkaloids is confirmed using spectroscopic techniques:

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are used to determine the carbon-hydrogen framework of the molecule.

-

Mass Spectrometry (MS): Provides information about the molecular weight and fragmentation pattern of the alkaloid.

-

Cell Viability Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Detailed Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density that will result in approximately 80-90% confluency after 24 hours of incubation.

-

Treatment: After 24 hours, remove the medium and add fresh medium containing various concentrations of the protoberberine alkaloid. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

-

Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ incubator.

-

MTT Addition: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Solubilization: Carefully remove the medium containing MTT and add 100-200 µL of a solubilizing agent (e.g., DMSO, isopropanol (B130326) with 0.04 N HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm is often used to subtract background absorbance.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting a dose-response curve.

Cell Migration Assessment (Wound Healing/Scratch Assay)

The wound healing assay is a simple and widely used method to study cell migration in vitro.

Detailed Protocol:

-

Cell Seeding: Seed cells in a 6-well or 12-well plate and grow them to form a confluent monolayer.

-

Scratch Creation: Using a sterile 200 µL pipette tip, create a straight "scratch" or "wound" in the cell monolayer.

-

Washing: Gently wash the wells with phosphate-buffered saline (PBS) to remove any detached cells.

-

Treatment: Replace the PBS with fresh culture medium containing the protoberberine alkaloid at the desired concentration. A control well with vehicle should also be included.

-

Image Acquisition (Time 0): Immediately after adding the treatment, capture images of the scratch in each well using a microscope with a camera. Mark the plate to ensure the same field of view is imaged at subsequent time points.

-

Incubation and Imaging: Incubate the plate at 37°C and 5% CO₂. Capture images of the same wound area at regular intervals (e.g., 6, 12, 24 hours).

-

Data Analysis: The rate of cell migration is determined by measuring the area or the width of the scratch at different time points. The percentage of wound closure can be calculated using image analysis software (e.g., ImageJ).

Signaling Pathways Modulated by Protoberberine Alkaloids

Protoberberine alkaloids, particularly berberine, exert their biological effects by modulating multiple key signaling pathways involved in cell growth, proliferation, inflammation, and apoptosis.

AMPK/mTOR Signaling Pathway

Berberine is a well-known activator of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis. Activation of AMPK by berberine leads to the inhibition of the mammalian target of rapamycin (B549165) (mTOR) signaling pathway, which is crucial for cell growth and proliferation.

Fig 2: Berberine's effect on the AMPK/mTOR signaling pathway.

NF-κB Signaling Pathway

The nuclear factor-kappa B (NF-κB) signaling pathway is a key regulator of the inflammatory response. Berberine has been shown to inhibit the activation of NF-κB, thereby exerting its anti-inflammatory effects. This is achieved by preventing the degradation of IκBα, which keeps NF-κB sequestered in the cytoplasm.

Fig 3: Berberine's inhibitory effect on the NF-κB signaling pathway.

Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin signaling pathway is integral to cell proliferation, differentiation, and embryonic development. Aberrant activation of this pathway is a hallmark of many cancers. Berberine has been shown to inhibit Wnt/β-catenin signaling by promoting the degradation of β-catenin, a key transcriptional co-activator in this pathway.

Fig 4: Berberine's inhibitory effect on the Wnt/β-catenin signaling pathway.

Conclusion

Protoberberine alkaloids represent a rich and diverse source of biologically active compounds with significant therapeutic potential. Their well-defined chemical structures and multifaceted mechanisms of action make them attractive candidates for drug discovery and development. This technical guide has provided a foundational overview of their classification, quantitative biological activities, and the experimental methodologies used for their investigation. The visualization of their interactions with key cellular signaling pathways offers a deeper understanding of their molecular mechanisms, paving the way for further research and clinical applications.

The Dawn of a New Era in Medicine: A Technical Guide to the Historical Discovery and First Isolation of Alkaloids

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the seminal discoveries and initial isolations of key alkaloids that marked a turning point in the history of medicine and chemistry. Focusing on the pioneering work of early 19th-century scientists, this document details the historical context, experimental methodologies, and, where available, the quantitative outcomes of the first successful isolations of morphine, quinine (B1679958), and caffeine (B1668208). By examining the original experimental protocols and the nascent analytical techniques of the time, this guide offers a comprehensive resource for researchers, scientists, and drug development professionals interested in the origins of natural product chemistry and its enduring impact on modern pharmacology. The guide includes detailed experimental workflows, a comparative analysis of early isolation data, and visualizations of the signaling pathways of these foundational therapeutic agents.

Introduction: The Birth of Alkaloid Chemistry

The early 19th century witnessed a paradigm shift in the understanding and application of plant-based medicines. For millennia, the therapeutic properties of plants were utilized through crude preparations like infusions, tinctures, and powders, with inconsistent efficacy and a high risk of toxicity. The concept of a singular "active principle" responsible for a plant's medicinal effects was not yet established. This changed dramatically with the advent of modern chemistry and the pioneering work of a handful of visionary pharmacists and chemists.

The isolation of the first alkaloids—naturally occurring, nitrogen-containing organic compounds with pronounced physiological effects—heralded the birth of a new scientific discipline: phytochemistry. This breakthrough allowed for the administration of standardized doses of pure, active compounds, revolutionizing therapeutics and laying the groundwork for the modern pharmaceutical industry. This guide revisits these pivotal moments in scientific history, providing a technical overview of the discovery and first isolation of three landmark alkaloids: morphine, the potent analgesic from the opium poppy; quinine, the first effective treatment for malaria from cinchona bark; and caffeine, the ubiquitous stimulant from coffee and tea.

The First Isolations: Key Discoveries and Experimental Protocols

This section details the historical context and the experimental procedures employed by the pioneering scientists who first isolated these transformative compounds. While the original publications often lack the detailed, step-by-step format of modern experimental protocols, this guide reconstructs the methodologies based on available historical records and scholarly analyses.

Morphine: The "Principium Somniferum"

The isolation of morphine is widely regarded as the dawn of alkaloid chemistry. Friedrich Wilhelm Adam Sertürner, a German pharmacist, dedicated years to unraveling the secrets of opium, the dried latex of the opium poppy (Papaver somniferum). His work, culminating in a comprehensive publication in 1817, laid the foundation for the isolation of countless other alkaloids.[1][2][3]

2.1.1. Historical Context

Opium had been used for centuries for its analgesic and narcotic properties, but its potency varied dangerously.[4] Sertürner hypothesized that a single, crystalline substance was responsible for opium's effects. His initial work, starting as early as 1804, was met with skepticism from the scientific community.[1] It was his detailed 1817 paper in the Annalen der Physik that finally brought him recognition.[1][5] In this publication, he not only described the isolation of "morphium" (later named morphine by French chemist Joseph Louis Gay-Lussac) but also demonstrated its alkaline nature, a novel concept for a plant-derived compound at the time.[1]

2.1.2. Experimental Protocol: Sertürner's Isolation of Morphine (Reconstructed)

The following protocol is a reconstruction of Sertürner's method as described in his 1817 publication. It is important to note that precise measurements of volume and mass were not always explicitly stated in the original text.

-

Step 1: Extraction. Dried opium was repeatedly extracted with hot water to dissolve the morphine meconate salt.

-

Step 2: Precipitation. The aqueous extract was treated with ammonia (B1221849) (ammonium hydroxide). This made the solution alkaline, causing the free base of morphine, which is poorly soluble in water, to precipitate out of the solution as a grayish-brown solid.

-

Step 3: Purification. The crude morphine precipitate was collected and washed. Sertürner noted that the substance could be further purified by dissolving it in hot, dilute sulfuric acid.

-

Step 4: Recrystallization. Upon cooling the acidic solution, morphine sulfate (B86663) would crystallize. This salt could then be re-dissolved in water and precipitated again with ammonia to yield a purer form of morphine base. Sertürner described the final product as colorless crystals.

2.1.3. Experimental Workflow

Quinine: The Fever Fighter

The isolation of quinine from the bark of the Cinchona tree was a monumental achievement in the fight against malaria, a disease that plagued vast regions of the world. French chemists Pierre-Joseph Pelletier and Joseph-Bienaimé Caventou successfully isolated this crucial alkaloid in 1820.[6][7][8]

2.2.1. Historical Context

Cinchona bark, known as "fever tree bark," had been used since the 17th century to treat fevers, particularly those associated with malaria.[8][9][10] However, the efficacy of the bark varied depending on the species of Cinchona and the preparation method. Pelletier and Caventou, already renowned for their work on other plant-derived compounds, embarked on the challenge of isolating the active principle from this valuable medicinal plant.[11] Their success not only provided a potent and quantifiable treatment for malaria but also spurred further research into the chemical constituents of medicinal plants.[11] They chose to work with a species known as "yellow" cinchona bark, which was reputed to be more effective.[12]

2.2.2. Experimental Protocol: Pelletier and Caventou's Isolation of Quinine (Reconstructed)

Pelletier and Caventou's method, detailed in the Annales de Chimie et de Physique in 1820, was a classic example of acid-base extraction.[13]

-

Step 1: Extraction. Powdered cinchona bark was extracted with a dilute solution of sulfuric acid. This converted the alkaloids in the bark, including quinine, into their more water-soluble sulfate salts.

-

Step 2: Basification. The acidic extract was then neutralized and made alkaline by the addition of a base, such as slaked lime (calcium hydroxide). This precipitated the free alkaloids, including quinine and cinchonine, as well as other plant materials.

-

Step 3: Organic Solvent Extraction. The precipitate was then dried and extracted with alcohol (ethanol). The alcohol selectively dissolved the alkaloids, leaving behind many of the other plant components.

-

Step 4: Purification and Crystallization. The alcoholic extract was evaporated to yield a crude mixture of the alkaloids. This mixture was then treated with dilute sulfuric acid to re-form the sulfate salts. By carefully controlling the conditions, Pelletier and Caventou were able to selectively crystallize quinine sulfate, which was less soluble than the sulfate of the other major alkaloid present, cinchonine.

2.2.3. Experimental Workflow

Caffeine: The Ubiquitous Stimulant

The isolation of caffeine was accomplished nearly simultaneously by several researchers, but the German chemist Friedlieb Ferdinand Runge is often credited with its first detailed description in his 1820 publication, Neueste Phytochemische Entdeckungen zur Begründung einer wissenschaftlichen Phytochemie (Latest Phytochemical Discoveries for the Foundation of a Scientific Phytochemistry).[14][15]

2.3.1. Historical Context

Coffee, tea, and other caffeine-containing plants had been consumed for their stimulating effects for centuries. Runge, a talented analytical chemist, was encouraged by the renowned writer and scientist Johann Wolfgang von Goethe to investigate the chemical constituents of coffee beans.[16] Runge's work was characterized by his systematic use of a wide array of chemical reagents to probe the composition of plant materials.[14] His successful isolation of "Kaffeebase" (caffeine) further demonstrated that plants contained unique, physiologically active compounds.

2.3.2. Experimental Protocol: Runge's Isolation of Caffeine (Reconstructed)

Runge's publication describes a series of qualitative chemical tests rather than a single, linear isolation protocol. However, his method for obtaining caffeine can be reconstructed as follows:

-

Step 1: Extraction. Raw or roasted coffee beans were extracted with water.

-

Step 2: Precipitation of Impurities. Runge used a variety of reagents to precipitate other compounds from the aqueous extract. These included metal oxides and egg white, which would have removed tannins and other phenolic compounds.

-

Step 3: Isolation of Caffeine. After removing the precipitated impurities by filtration, the remaining solution containing caffeine was likely concentrated. Upon cooling, the less soluble caffeine would have crystallized out of the solution. Runge described the final product as a white, crystalline substance.

2.3.3. Experimental Workflow

Quantitative Analysis of Early Isolations

Obtaining precise quantitative data from the early 19th-century publications is challenging due to the less rigorous reporting standards of the era. However, based on historical accounts and modern analyses of the source materials, we can estimate the yields and discuss the purity of these first isolated alkaloids.

| Alkaloid | Scientist(s) | Year of Publication | Plant Source | Estimated Yield (% of raw material) | Purity Assessment (Historical Methods) |

| Morphine | F. W. A. Sertürner | 1817 | Papaver somniferum (Opium) | 0.5 - 1.0% (estimated) | Crystalline form, specific physiological effects, alkaline properties. |

| Quinine | P. J. Pelletier & J. B. Caventou | 1820 | Cinchona species (Bark) | 1 - 3% (estimated) | Crystalline form (as sulfate salt), specific bitterness, anti-malarial activity. |

| Caffeine | F. F. Runge | 1820 | Coffea species (Beans) | 0.8 - 2.5% (estimated) | Crystalline form, characteristic taste, stimulating effects. |

Note on Purity Assessment: In the early 19th century, modern analytical techniques like chromatography and spectroscopy were not available. Purity was primarily assessed based on physical characteristics such as the formation of well-defined crystals, melting point (though not always accurately determined), and consistent physiological effects in qualitative tests. The ability of a substance to form salts with acids was also a key indicator of its identity as an alkaloid. The development of reagents like Dragendorff's reagent in the mid-19th century provided a qualitative test for the presence of alkaloids.[17][18]

Signaling Pathways and Mechanisms of Action

The isolation of these alkaloids paved the way for understanding their profound physiological effects at a molecular level. The following diagrams illustrate the primary signaling pathways and mechanisms of action for morphine, quinine, and caffeine.

Morphine Signaling Pathway

Morphine exerts its analgesic effects by acting as an agonist at μ-opioid receptors, which are G-protein coupled receptors (GPCRs) located in the central and peripheral nervous systems.

Quinine's Mechanism of Action in Malaria

Quinine's anti-malarial activity is primarily due to its interference with the detoxification of heme in the malaria parasite, Plasmodium falciparum.

Caffeine Signaling Pathway

Caffeine acts as an antagonist of adenosine (B11128) receptors in the brain, leading to its characteristic stimulant effects.

References

- 1. Friedrich Sertürner - Wikipedia [en.wikipedia.org]

- 2. The isolation of morphine by Serturner - PMC [pmc.ncbi.nlm.nih.gov]

- 3. "SERTÜRNER, FRIEDRICH. - THE ISOLATION OF MORPHINE AND COINING THE WORD ... [livre-rare-book.com]

- 4. researchgate.net [researchgate.net]

- 5. Sertürner's Morphine Isolation Breakthrough | PDF | Alkaloid | Morphine [scribd.com]

- 6. Original preparation of quinine by Pelletier and Caveton | Science Museum Group Collection [collection.sciencemuseumgroup.org.uk]

- 7. Quinine - Wikipedia [en.wikipedia.org]

- 8. NOVA | Forgotten Genius | Nature's Pharmacy image 1 | PBS [pbs.org]

- 9. researchgate.net [researchgate.net]

- 10. Products of the Empire: Cinchona: a short history | Cambridge University Library [lib.cam.ac.uk]

- 11. Historical overview of quinine isolation and its importance | Archives of Pharmacy [aseestant.ceon.rs]

- 12. Secure Verification [farfar.pharmacy.bg.ac.rs]

- 13. revuebiologiemedicale.fr [revuebiologiemedicale.fr]

- 14. Caffeine: The Motivation Molecule | Inside Adams [blogs.loc.gov]

- 15. policycommons.net [policycommons.net]

- 16. Friedlieb Ferdinand Runge - Wikipedia [en.wikipedia.org]

- 17. researchgate.net [researchgate.net]

- 18. Dragendorff's reagent: Historical perspectives and current status of a versatile reagent introduced over 150 years ago at the University of Dorpat, Tartu, Estonia - PubMed [pubmed.ncbi.nlm.nih.gov]

(-)-Stylopine CAS registry number and molecular weight

An In-depth Technical Guide to (-)-Stylopine

For Researchers, Scientists, and Drug Development Professionals

Core Compound Details: this compound

This compound is a naturally occurring protoberberine alkaloid found in plants of the Papaveraceae family, such as Chelidonium majus. It is the (S)-enantiomer of stylopine and is also known as (S)-Tetrahydrocoptisine. This guide provides a comprehensive overview of its chemical properties, relevant experimental protocols for its study, and its mechanism of action related to key signaling pathways.

Data Presentation

Quantitative data for this compound and its related forms are summarized in the table below for easy reference and comparison.

| Property | This compound ((S)-isomer) | (±)-Stylopine (racemic) |

| CAS Registry Number | 84-39-9[1][2] | 4312-32-7[2][3][4] |

| Molecular Formula | C₁₉H₁₇NO₄[1][2][5] | C₁₉H₁₇NO₄[2][3] |

| Molecular Weight | 323.34 g/mol [1][2][5][6] | 323.34 g/mol [2][3] |

| Exact Mass | 323.11575802 Da[6] | 323.1100 Da[2] |

Biological Activity and Signaling Pathways

This compound has demonstrated notable biological activities, including anti-inflammatory, antioxidant, and anti-cancer effects. A primary mechanism of its anti-cancer activity, particularly in osteosarcoma, is the inhibition of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) signaling pathway.[7][8][9][10]

VEGF-A binding to its receptor, VEGFR2, triggers receptor dimerization and autophosphorylation of specific tyrosine residues in the cytoplasmic domain. This activation initiates a cascade of downstream signaling pathways crucial for cell proliferation, migration, survival, and angiogenesis. These pathways include the PI3K/Akt, PLCγ, and MAPK/ERK pathways.[1][4][5][7][9]

This compound exerts its effect by significantly inhibiting the phosphorylation of VEGFR2 and reducing its total expression.[7] This blockade at the receptor level prevents the activation of downstream signaling molecules, thereby impeding processes like angiogenesis that are vital for tumor growth and metastasis.[7]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the effects of this compound.

Cell Viability Assessment (MTT Assay)

This assay is used to assess the cytotoxic effects of this compound on cell proliferation.

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells, primarily by mitochondrial dehydrogenases, to a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of viable cells.

Methodology:

-

Cell Seeding: Seed osteosarcoma cells (e.g., MG-63) in a 96-well plate at a density of approximately 1 x 10⁴ to 1.5 x 10⁵ cells/well and incubate overnight (37°C, 5% CO₂) to allow for cell attachment.[11][12]

-

Treatment: Treat the cells with various concentrations of this compound and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 24, 48, or 72 hours).[13]

-

MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, protected from light, until a purple precipitate is visible.[6]

-

Formazan Solubilization: Carefully remove the medium and add 100-200 µL of a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.[6][12]

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[12]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of this compound that inhibits 50% of cell growth).

Apoptosis Detection (Acridine Orange/Ethidium Bromide Staining)

This dual staining method is used to visualize nuclear morphology and differentiate between viable, apoptotic, and necrotic cells.

Principle: Acridine Orange (AO) is a vital stain that permeates all cells and makes the nuclei appear green. Ethidium Bromide (EB) only enters cells with compromised membrane integrity and stains the nucleus red. Viable cells appear uniformly green. Early apoptotic cells have condensed or fragmented chromatin that is bright green. Late apoptotic cells show condensed and fragmented orange-to-red chromatin. Necrotic cells have a uniformly red nucleus.[14][15][16]

Methodology:

-

Cell Culture and Treatment: Grow cells on coverslips or in chamber slides and treat with this compound as described for the MTT assay.

-

Staining: After treatment, wash the cells with Phosphate-Buffered Saline (PBS). Add a small volume (e.g., 1 µL) of a dye mixture containing AO (100 µg/mL) and EB (100 µg/mL) to the cells.[14]

-

Incubation: Incubate for a short period (e.g., 1-5 minutes) at room temperature.

-

Visualization: Immediately visualize the cells under a fluorescence microscope. Capture images using appropriate filters for green and red fluorescence.

-

Analysis: Quantify the percentage of viable, early apoptotic, late apoptotic, and necrotic cells based on their fluorescence and nuclear morphology.

Mitochondrial Membrane Potential (MMP) Assay

This assay assesses the disruption of mitochondrial function, an early hallmark of apoptosis.

Principle: The lipophilic cationic dye JC-1 (5,5′,6,6′-tetrachloro-1,1′,3,3′-tetraethylbenzimidazolylcarbocyanine iodide) is used to measure the mitochondrial membrane potential (ΔΨm). In healthy cells with high ΔΨm, JC-1 forms aggregates in the mitochondria, which emit red fluorescence. In apoptotic cells with low ΔΨm, JC-1 remains in its monomeric form in the cytoplasm and emits green fluorescence. A decrease in the red/green fluorescence intensity ratio indicates mitochondrial depolarization.[17][18][19]

Methodology:

-

Cell Preparation and Treatment: Treat cells with this compound as described previously. Include a positive control for depolarization, such as CCCP (carbonyl cyanide m-chlorophenyl hydrazone).[17][20]

-

JC-1 Staining: After treatment, incubate the cells with JC-1 dye (e.g., 2 µM final concentration) in cell culture medium for 15-30 minutes at 37°C.[17][20]

-

Washing: Wash the cells with PBS or an assay buffer to remove excess dye.

-

Analysis: Analyze the cells using either fluorescence microscopy or flow cytometry.

-

Microscopy: Observe the shift from red to green fluorescence in treated cells compared to controls.[20]

-

Flow Cytometry: Quantify the green (FL1 channel) and red (FL2 channel) fluorescence signals to determine the ratio of red to green fluorescence, providing a quantitative measure of mitochondrial depolarization.[20]

-

Cell Migration Assessment (Transwell Assay)

This assay evaluates the ability of this compound to inhibit cell migration.

Principle: The assay uses a chamber with two compartments (an upper insert and a lower well) separated by a porous membrane. Cells are seeded in the upper chamber, and a chemoattractant is placed in the lower chamber. The number of cells that migrate through the pores to the lower side of the membrane is quantified.[2][8]

Methodology:

-

Cell Preparation: Culture cells to 80-90% confluence. Starve the cells in a serum-free medium for several hours before the assay.[8][10]

-

Assay Setup: Place Transwell inserts (typically with 8 µm pores) into a 24-well plate. Add a medium containing a chemoattractant (e.g., 10% FBS) to the lower wells.

-

Cell Seeding: Resuspend the starved cells in a serum-free medium and seed them into the upper chamber of the Transwell inserts. Add different concentrations of this compound to the upper chamber along with the cells.

-

Incubation: Incubate the plate for a period that allows for migration (e.g., 4-24 hours) at 37°C.[10]

-

Cell Removal and Fixation: After incubation, remove the non-migrated cells from the upper surface of the membrane using a cotton swab. Fix the migrated cells on the bottom side of the membrane with a fixative like methanol (B129727) or 70% ethanol.[8]

-

Staining and Counting: Stain the fixed cells with a dye such as Crystal Violet. After drying, count the number of migrated cells in several microscopic fields.

Gene Expression Analysis (qRT-PCR for VEGFR2)

This method is used to quantify the expression level of the VEGFR2 gene (KDR).

Methodology:

-

RNA Extraction: Following treatment with this compound, extract total RNA from the cells using a suitable kit.

-

cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme.

-

qPCR Reaction: Set up the quantitative PCR reaction using the synthesized cDNA, specific primers for the VEGFR2 gene, a housekeeping gene for normalization (e.g., beta-actin or RPL27), and a fluorescent dye like SYBR Green.[21][22]

-

Amplification: Perform the amplification in a real-time PCR machine under optimized thermal cycling conditions (e.g., initial denaturation, followed by cycles of denaturation, annealing, and extension).[21][23]

-

Data Analysis: Determine the cycle threshold (Cq) values and calculate the relative expression of the VEGFR2 gene using the 2-ΔΔCq method, normalizing to the housekeeping gene.

Protein Expression and Phosphorylation Analysis (Immunoblotting for VEGFR2)

This technique is used to detect the total protein levels of VEGFR2 and its phosphorylated (activated) form.

Methodology:

-

Protein Extraction: Lyse the treated cells in a suitable buffer containing protease and phosphatase inhibitors to extract total protein.

-

Protein Quantification: Determine the protein concentration of each sample using a standard method (e.g., BCA assay).

-